3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Overview
Description
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Derivatives
Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of β-alanine derivatives, important in the synthesis of aromatic amino acids (Arvanitis et al., 1998).
Synthesis of Bromoflavones : It has been utilized in synthesizing 3-bromoflavones under solvent-free conditions, indicating its role in organic synthesis and potential medicinal applications (Jakhar & Makrandi, 2012).
Natural Product Synthesis and Antimicrobial Properties
Natural Product Synthesis : This compound is involved in the first synthesis of natural bromophenols and related compounds, showcasing its importance in natural product chemistry (Bayrak & Menzek, 2020).
Antimicrobial Studies : Research has been conducted on synthesizing derivatives of this compound and evaluating their antimicrobial properties, highlighting its potential in developing new antimicrobial agents (Sampal et al., 2018).
Potential in Drug Synthesis and Biological Activities
Role in Drug Synthesis : The compound is a potential progenitor for synthesizing antidepressant drugs, exemplifying its significance in pharmaceutical chemistry (Zhao et al., 2014).
Radical-Scavenging Activity : Isolated derivatives from marine algae have shown significant radical-scavenging activities, suggesting its use in antioxidant research (Li et al., 2007).
Safety and Hazards
Future Directions
In a study, a new ligand was synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid. The synthesized compounds showed promising activity against Gram-positive bacteria. It seems practical to use some of these compounds or their derivatives in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .
Mechanism of Action
Target of Action
Similar compounds, such as 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, have been synthesized and studied for their antimicrobial properties . These compounds often target bacterial and fungal cells, disrupting their growth and proliferation .
Mode of Action
It’s likely that the compound interacts with its targets through the bromine and hydroxy groups present in its structure . These groups can form bonds with biological molecules, potentially disrupting their normal function .
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity, suggesting they may interfere with essential biochemical pathways in bacteria and fungi .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting they may inhibit the growth and proliferation of bacteria and fungi .
Properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-11-6-7-14(17)13(8-11)12(9-15(18)19)10-4-2-1-3-5-10/h1-8,12,17H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEXBGDUKSAFSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387838 | |
Record name | 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516470-70-5 | |
Record name | 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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